SARS-CoV-2-IN-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-30 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for therapeutic development against COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
For industrial-scale production, the synthesis of SARS-CoV-2-IN-30 can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, increased yield, and reduced production time. Additionally, the use of automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s binding affinity to the target protease
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their inhibitory activity against the main protease of SARS-CoV-2 to identify the most potent inhibitors .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-30 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of protease inhibitors and their mechanisms of action.
Biology: It serves as a tool for understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is used in the development of diagnostic assays and antiviral drugs .
Wirkmechanismus
SARS-CoV-2-IN-30 exerts its effects by binding to the active site of the main protease of SARS-CoV-2, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein, which is essential for viral replication. The compound’s binding affinity and specificity are enhanced by the presence of functional groups that interact with key residues in the protease’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3 Peptidyl Michael Acceptor: Another potent inhibitor of the SARS-CoV-2 main protease, known for its irreversible binding mechanism.
MP1: A close analog of SLL11, with antiviral activity against SARS-CoV-2 in cell lines.
Uniqueness
SARS-CoV-2-IN-30 stands out due to its unique binding conformation, which allows it to effectively inhibit the main protease of SARS-CoV-2. Its high binding affinity and specificity make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C60H52O8P2 |
---|---|
Molekulargewicht |
963.0 g/mol |
IUPAC-Name |
[22-[(4-ethylphenyl)methoxy-hydroxyphosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64) |
InChI-Schlüssel |
NTWNTDXGGNYVCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.